REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9](Cl)=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:5]=1[CH2:13]C(OC(C)(C)C)=O)([O-:3])=[O:2].[NH3:21]>COCCO.O.C(OCC)(=O)C>[NH2:21][C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[C:5]([CH3:13])[C:6]([Cl:12])=[C:7]([Cl:11])[CH:8]=1
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1Cl)Cl)Cl)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Arbocel
|
Type
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FILTRATION
|
Details
|
filter aid
|
Type
|
CUSTOM
|
Details
|
The dark red filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (2×1 L)
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica gel (70-200 m, 200 g)
|
Type
|
ADDITION
|
Details
|
containing silica gel (40-60 m, 800 g)
|
Type
|
WASH
|
Details
|
Elution with hexane/ethyl acetate (98:2-92:8)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=C(C1)Cl)Cl)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |